molecular formula C12H20N2O3 B1396648 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone CAS No. 866335-41-3

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Cat. No.: B1396648
CAS No.: 866335-41-3
M. Wt: 240.3 g/mol
InChI Key: WVVFHNJMAJLONX-UHFFFAOYSA-N
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Description

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazinone core with a tert-butyloxycarbonyl (Boc) protecting group and a 2-propenyl (allyl) substituent.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazinone as the core structure.

  • Protection: The piperazinone nitrogen is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected piperazinone.

  • Alkylation: The 2-propenyl group is introduced via an alkylation reaction using 2-propenyl bromide or chloride in the presence of a suitable base like potassium carbonate (K2CO3).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing the above synthetic routes for higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the Boc-protected piperazinone to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazinone nitrogen, especially when the Boc group is removed.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reductions.

  • Substitution: Strong nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Allyl alcohol, diallyl ether, and other oxidized derivatives.

  • Reduction Products: Piperazine derivatives.

  • Substitution Products: Various substituted piperazinones depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the development of new materials and chemical processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 1-(2-Propenyl)piperazine: Lacks the Boc protecting group.

  • 4-tert-Butyloxycarbonyl-2-piperazinone: Lacks the 2-propenyl group.

  • 2-Propenyl-4-methylpiperazinone: Similar structure but with a methyl group instead of the Boc group.

Uniqueness: 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is unique due to the combination of the Boc protecting group and the 2-propenyl substituent, which provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFHNJMAJLONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butyloxycarbonyl-2-piperazinone (10 g, 50 mmol) and allyl bromide (7.25 g, 60 mmol) in DMF (75 mL) at 0° C. was added sodium hydride (2.4 g of a 60% suspension in mineral oil, 60 mmol) in portions over a period of 10 min. The mixture was allowed to warm to ambient temperature and stirred for 18 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and water. The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed in vacuo. The residue was purified by silica gel column chromatography using a gradient elution of 33%, 40%, 50%, 60% EtOAc in hexanes. Concentration of product-containing fractions in vacuo gave the title compound as an oil. HPLC RT=2.80 min (Method A), ES MS (M+H)=241, 1H NMR (400 MHz, CDCl3) δ 5.76 (ddt, 1H), 5.2 (overlapping doublets, 2H), 4.10 (s, 2H), 4.04 (d, J=6 Hz, 2H), 3.64 (t, J=7 Hz, 2 H), 3.50 (t, J=7 Hz, 2H), 1.47, (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(tert-Butyloxycarbonyl)-piperazin-2-one (1.0 g, 5.0 mmol), EXAMPLE 40, is alkylated with allyl bromide (0.48 ml, 5.5 mmol) in THF (20 ml) using the procedure described in Example 92, Part A. The title compound (0.92 g, 3.8 mmol) is obtained as a colorless liquid after chromatographed (50% ethyl acetate/hexane). EI MS m/z 240 (M+); 1H NMR (CDCl3, 300 MHz) δ5.80-5.68 (m, 1H), 5.23-5.15 (m, 2H), 4.09 (s, 2H), 4.03 (d, 2H), 3.63 (t, 2H), 3,30 (t, 2H), 1.45 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone
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1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

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